
Glycyl-L-serylglycyl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-serylglycyl-L-threonine is a peptide compound with the molecular formula C11H20N4O7 It is composed of the amino acids glycine, serine, and threonine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-serylglycyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, serine, is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Repetition: Steps 2 and 3 are repeated for the addition of the remaining amino acids, glycine and threonine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. These methods allow for the efficient and cost-effective production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-serylglycyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in threonine can be oxidized to form a ketone or aldehyde.
Reduction: The peptide can be reduced to modify its functional groups.
Substitution: Functional groups in the peptide can be substituted with other groups to alter its properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used to substitute functional groups in the peptide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group in threonine can produce a ketone or aldehyde, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Glycyl-L-serylglycyl-L-threonine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The peptide is used in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: The compound is used in the production of peptide-based materials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of Glycyl-L-serylglycyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the peptide is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-tyrosine: Another peptide composed of glycine and tyrosine.
L-Serylglycyl-L-threonine: A similar peptide with a slightly different amino acid sequence.
Uniqueness
Glycyl-L-serylglycyl-L-threonine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
562091-86-5 |
|---|---|
Formule moléculaire |
C11H20N4O7 |
Poids moléculaire |
320.30 g/mol |
Nom IUPAC |
(2S,3R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C11H20N4O7/c1-5(17)9(11(21)22)15-8(19)3-13-10(20)6(4-16)14-7(18)2-12/h5-6,9,16-17H,2-4,12H2,1H3,(H,13,20)(H,14,18)(H,15,19)(H,21,22)/t5-,6+,9+/m1/s1 |
Clé InChI |
IFTZEUSLYLXCTN-JHEQGTHGSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)CN)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


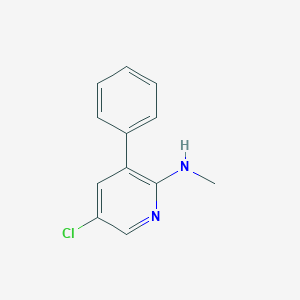
![N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide](/img/structure/B14212016.png)
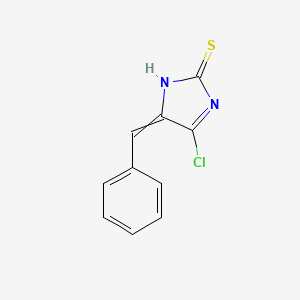
![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)

![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)
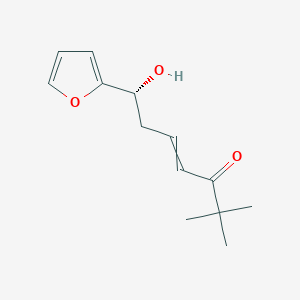
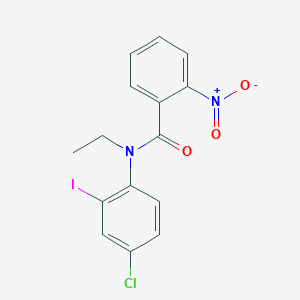


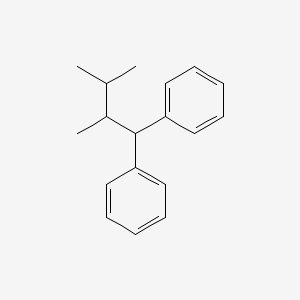


![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)
